![molecular formula C23H25N3O2 B2736009 1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-45-1](/img/structure/B2736009.png)
1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
The compound “1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring . The molecule also contains an ethoxyphenyl group and a p-tolyl group, which are aromatic groups derived from ethoxybenzene and p-toluene respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolopyrazine core with an ethoxyphenyl group attached at one position and a p-tolyl group attached at a different position. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolopyrazine core, being a bicyclic aromatic structure, might undergo electrophilic substitution reactions. The ethoxy group might be susceptible to reactions involving the breaking of the ether bond .Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the specified chemical are frequently synthesized and characterized for their unique properties. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involves reactions that yield compounds with potential in various research fields, including pharmacology and materials science. These syntheses involve multiple steps, including reactions with hydrazine hydrate and other reagents to form complex structures, showcasing the compound's relevance in developing new synthetic methodologies and understanding chemical reactivity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Cytotoxicity Studies
Related compounds have been evaluated for their cytotoxic activities against various cancer cell lines. This application is critical in the search for new anticancer agents. The cytotoxicity studies of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells are examples of how similar compounds are assessed for their potential therapeutic applications. These studies provide a foundation for further research into the anticancer properties of related compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Antibacterial Activities
The development of new antimicrobial and antibacterial agents is another significant area of research application for compounds like "1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide." Studies on similar compounds have shown promising antibacterial activities, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents. For example, the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles and their testing for antibacterial activity highlight the role of such compounds in discovering new drugs (А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-8-18(9-13-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-19-10-6-17(2)7-11-19/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJXEMZJPWAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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